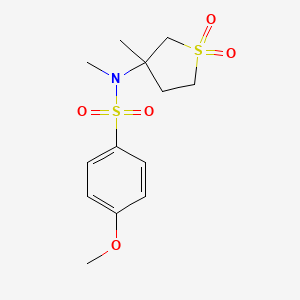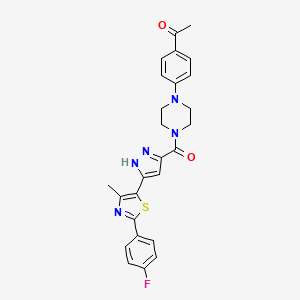
Methyl 4-(3-chlorophenyl)-4-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
Methyl 4-(3-chlorophenyl)-4-oxobutyrate and similar compounds have shown significant potential in the field of medicine, particularly in anticancer and antimicrobial applications. For example, certain derivatives have been synthesized and evaluated for their anticancer activity against a panel of 60 cancer cell lines, with some showing high potency (Katariya, Vennapu, & Shah, 2021). Additionally, these compounds have demonstrated effective antibacterial and antifungal activities in vitro (Yadav, Lim, Kim, & Jeong, 2021).
Organocatalysis
In the realm of chemistry, this compound plays a role in organocatalysis. An organocatalytic cross-aldol reaction of this compound with various aldehydes followed by reduction has provided an efficient method for synthesizing gamma-butyrolactones with high diastereo- and enantioselectivity (Hajra & Giri, 2008).
Insecticidal Activity
Moreover, certain derivatives of this compound have been investigated for their potential insecticidal activities. Studies have shown that these compounds can be effective against pests like American cockroaches and house flies (Hasan et al., 1996).
Antimalarial Activity
Compounds synthesized from this compound have also been assessed for their antimalarial activities. These studies include in silico and in vitro evaluations, suggesting potential applications in antimalarial drug development (Shaikh et al., 2021).
DNA Interaction Studies
The interaction between derivatives of this compound and DNA has been a subject of research. Studies on these interactions can provide insights into the structural and physical properties of DNA, aiding in the design of new drugs (Dehkordi et al., 2015).
Synthesis of Novel Compounds
The compound has been used in the synthesis of various novel compounds, including those with potential antimicrobial and anticancer properties. These syntheses often involve complex reactions and can lead to the discovery of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propriétés
IUPAC Name |
methyl 4-(3-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-11(14)6-5-10(13)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPDGVYJSBNWSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2368800.png)

![bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers](/img/structure/B2368802.png)
![1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B2368803.png)

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2368807.png)

![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2368809.png)


![3-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2368814.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)

